molecular formula C17H28ClNO3S B7440505 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Cat. No. B7440505
M. Wt: 361.9 g/mol
InChI Key: BHZDABHQTQKNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the intracellular and extracellular fluids, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide depend on the specific application. It has been shown to have potential anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit carbonic anhydrase. It has also been studied for its potential use in the treatment of glaucoma, as it can decrease intraocular pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in lab experiments is its potential to inhibit carbonic anhydrase, which can be useful in studying various physiological processes. However, one limitation is that it may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. One potential direction is to further investigate its potential anti-inflammatory and anti-cancer properties. Another direction is to study its potential use in the treatment of glaucoma, as it has shown promise in decreasing intraocular pressure. Additionally, further studies can be conducted to better understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves the reaction between 4-chloro-3-nitrobenzenesulfonamide and 2,4,4-trimethylpentan-2-amine in the presence of a reducing agent such as iron powder. The resulting compound is then treated with propyl bromide to obtain the final product.

Scientific Research Applications

4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a potential inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. It has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28ClNO3S/c1-7-10-22-15-11-13(8-9-14(15)18)23(20,21)19-17(5,6)12-16(2,3)4/h8-9,11,19H,7,10,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZDABHQTQKNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.